molecular formula C26H27NO2 B580040 JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol) CAS No. 1427521-37-6

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

Cat. No.: B580040
CAS No.: 1427521-37-6
M. Wt: 385.5 g/mol
InChI Key: QRNSSTWZDKYLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of JWH-210 4-Hydroxypentyl

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for JWH-210 4-Hydroxypentyl is (4-ethylnaphthalen-1-yl)(1-(4-hydroxypentyl)-1H-indol-3-yl)methanone . Its molecular formula is C₂₆H₂₇NO₂ , with a molecular weight of 385.51 g/mol . The structure comprises a naphthalene ring substituted with an ethyl group at the 4-position, linked via a ketone group to an indole moiety bearing a 4-hydroxypentyl side chain. This configuration is critical for its interactions with cannabinoid receptors, as the hydroxyl group on the pentyl chain influences metabolic stability and receptor binding.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum of JWH-210 4-Hydroxypentyl reveals distinct signals corresponding to its aromatic and aliphatic regions:

  • Aromatic carbons : Peaks between 110–150 ppm, attributed to the naphthalene and indole rings.
  • Carbonyl group : A sharp singlet at ~190 ppm for the ketone moiety.
  • Hydroxypentyl chain : Resonances at 60–70 ppm (hydroxyl-bearing carbon) and 20–40 ppm (methylene groups).

Computed NMR data using the HOSE algorithm corroborate experimental results, confirming the absence of structural anomalies.

Infrared (IR) Spectroscopy

IR analysis identifies key functional groups:

  • C=O stretch : Strong absorption at ~1,680 cm⁻¹.
  • O-H stretch : Broad band at ~3,300 cm⁻¹ from the hydroxyl group.
  • Aromatic C-H bends : Peaks between 700–900 cm⁻¹.
IR Band (cm⁻¹) Assignment
1,680 Ketone carbonyl stretch
3,300 Hydroxyl O-H stretch
750–900 Aromatic C-H out-of-plane bends
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits three absorption maxima at 222 nm , 247 nm , and 316 nm , corresponding to π→π* transitions in the conjugated naphthalene and indole systems. These peaks are characteristic of synthetic cannabinoids with extended aromatic frameworks.

X-ray Crystallography and Conformational Analysis

While experimental X-ray crystallographic data for JWH-210 4-Hydroxypentyl remain unpublished, computational models predict a planar arrangement of the naphthalene and indole rings, stabilized by π-π stacking interactions. The hydroxypentyl chain adopts a gauche conformation , minimizing steric hindrance between the hydroxyl group and adjacent methylene units.

Conformational analysis via molecular dynamics simulations suggests that the compound’s flexibility in the pentyl side chain enhances its ability to bind cannabinoid receptors through induced-fit mechanisms.

Isotopic Labeling Studies (e.g., Indole-d5 Derivatives)

Deuterated analogs, such as JWH-210 (Indole-d5) 4-Hydroxypentyl (C₂₆H₂₂D₅NO₂; MW: 390.53 g/mol), are used to track metabolic pathways and quantify analyte levels in biological matrices. The indole-d5 derivative exhibits a mass shift of +5 Da compared to the non-deuterated form, enabling precise differentiation via mass spectrometry.

Property Non-deuterated Indole-d5 Derivative
Molecular Formula C₂₆H₂₇NO₂ C₂₆H₂₂D₅NO₂
Molecular Weight 385.51 g/mol 390.53 g/mol
Key MS Fragment m/z 386.3 [M+H]⁺ m/z 391.3 [M+H]⁺

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNSSTWZDKYLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017821
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-37-6
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-210 4-hydroxypentyl metabolite follows a regioselective acylation and alkylation pathway, analogous to methodologies developed for structurally similar compounds like JWH-250 4-hydroxypentyl. The process begins with the acylation of indole at the 3-position using 2-methoxyphenylacetyl chloride, facilitated by diethylaluminum chloride in dichloromethane. This step proceeds without NH protection, yielding intermediate 3-(2-methoxyphenylacetyl)indole with >90% conversion but isolated yields of 15–25% due to purification losses.

The subsequent N-alkylation step introduces the 4-hydroxypentyl side chain using 1-bromo-4-pentanol. Unlike simpler indole derivatives, the reduced acidity of the NH group in the acylated intermediate necessitates precise temperature control (0–25°C) and incremental reagent addition to achieve >40% conversion.

Optimization of N-Alkylation

Initial attempts using excess potassium carbonate at 50°C resulted in <10% yield, highlighting the need for modified conditions. Key optimizations include:

  • Temperature modulation : Maintaining reactions at 0–25°C to prevent side reactions.

  • Reagent addition : Gradual introduction of 1-bromo-4-pentanol in small portions.

  • Catalyst selection : Trials with phase-transfer catalysts showed minimal improvement, underscoring the reliance on base strength and solvent polarity.

Purification and Yield Considerations

Purification employs medium-pressure liquid chromatography (MPLC) on silica gel, though significant mass loss (50–75%) occurs during this step. Final yields after purification range from 10% to 15%, with industrial-scale processes prioritizing throughput over isolated yield.

Table 1: Synthetic Steps and Yields for JWH-210 4-Hydroxypentyl

StepReagents/ConditionsConversionIsolated Yield
Acylation2-Methoxyphenylacetyl chloride, AlCl3, CH2Cl2>90%15–25%
N-Alkylation1-Bromo-4-pentanol, K2CO3, 0–25°C>40%10–15%

Preparation of Methanol Solution

Solution Formulation and Concentration

Post-synthesis, the purified metabolite is dissolved in methanol to achieve a target concentration of 100 µg/mL. Technical protocols recommend initial dissolution in minimal methanol (e.g., 1 mg/mL) followed by serial dilution to prevent precipitation. For analytical applications, solutions are filtered through 0.22 µm PTFE membranes to remove particulate matter.

Storage ConditionTemperatureDegradation (6 Months)
Amber glass, inert atmosphere-20°C<2%
Clear glass, ambient light25°C15–20%

Analytical Methods for Verification

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) :

  • Column : DB-1 MS (30 m × 0.25 mm × 0.25 µm).

  • Conditions : Oven ramp from 100°C to 300°C at 12°C/min, helium carrier gas (1 mL/min).

  • Detection : Electron ionization (70 eV), mass range 30–550 m/z.

Liquid Chromatography-Tandem MS (LC-MS/MS) :

  • Column : Zorbax Eclipse RRHD (50 × 2.1 mm, 1.8 µm).

  • Mobile Phase : 0.1% formic acid (A) and acetonitrile (B), gradient elution.

  • Quantification : Linear range 0.5–50 ng/mL, recovery 53–95%.

Comparative Performance Metrics

Table 3: Analytical Method Comparison

ParameterGC-MSLC-MS/MS
LOD0.5 ng/mL0.05 ng/mL
Recovery70–94%53–95%
Matrix Effects<15%95–122%

Industrial vs. Laboratory Scale Production

Large-Scale Synthesis Challenges

Industrial processes utilize continuous-flow reactors to enhance N-alkylation efficiency, achieving batch sizes up to 5 kg with 8–12% overall yields. Key challenges include:

  • Solvent recovery : Dichloromethane recycling reduces costs but requires stringent purity checks.

  • Byproduct management : Unreacted 1-bromo-4-pentanol is neutralized with aqueous sodium bicarbonate, generating bromide-rich wastewater.

Quality Control in Manufacturing

Bulk batches undergo triple-quadrupole LC-MS analysis to verify isotopic purity and detect trace impurities (<0.1%). Acceptance criteria include:

  • Purity : ≥98% by peak area (254 nm).

  • Residual solvents : Methanol <100 ppm, dichloromethane <50 ppm .

Chemical Reactions Analysis

Metabolic Reactions

JWH-210 4-Hydroxypentyl is formed via cytochrome P450-mediated hydroxylation of the parent compound JWH-210, targeting the pentyl side chain . Key metabolic pathways include:

Oxidation and Hydroxylation

  • Primary hydroxylation : Introduces a hydroxyl group at the 4-position of the pentyl chain, forming JWH-210 4-Hydroxypentyl .

  • Secondary oxidation : Converts the hydroxyl group into a ketone or carboxylic acid derivative (e.g., JWH-210 N-pentanoic acid) .

Phase II Conjugation

  • Glucuronidation : The hydroxyl group undergoes conjugation with glucuronic acid, forming JWH-210 4-Hydroxypentyl glucuronide, which enhances urinary excretion .

Table 1: Key Metabolites and Their Detection Limits

MetaboliteMatrixDetection Limit (ng/mL)Analytical MethodSource
JWH-210 4-HydroxypentylUrine/Serum0.5–1.0LC-MS/MS
JWH-210 N-pentanoic acidUrine2.5GC-MS
Glucuronide conjugateUrine1.0Hydrolysis + LC-MS/MS

Hydrolysis

  • Enzymatic hydrolysis : β-glucuronidase/arylsulfatase cleaves glucuronide conjugates in biological samples, regenerating free JWH-210 4-Hydroxypentyl .

  • Acid/Base Stability : Stable in methanol at −20°C but degrades under prolonged exposure to acidic/basic conditions .

Thermal Degradation

  • Decomposes at temperatures >200°C, producing indole and naphthoyl fragments detectable via GC-MS .

Chromatographic Techniques

  • LC-MS/MS : Quantifies JWH-210 4-Hydroxypentyl with a linear range of 0.5–50 ng/mL and recovery rates of 53–95% .

  • GC-MS : Detects thermal degradation products (LOD: 0.5 ng/mL) but requires derivatization for hydroxylated metabolites .

Table 2: Comparative Performance of Analytical Methods

ParameterLC-MS/MSGC-MS
LOD (ng/mL)0.5–1.00.5–5.0
Recovery (%)53–9570–94
Matrix Effects (%)95–122<15
Primary UseQuantificationStructural ID

Comparison with Analogous Compounds

JWH-210 4-Hydroxypentyl exhibits distinct reactivity compared to metabolites of other synthetic cannabinoids:

  • vs. JWH-018 5-Hydroxypentyl : Higher CB1 receptor affinity due to the 4-ethylnaphthyl group .

  • vs. JWH-122 N-Hydroxypentyl : Slower glucuronidation kinetics, impacting detection windows .

Scientific Research Applications

Chemical Profile

  • Chemical Name: JWH-210 4-Hydroxypentyl
  • Concentration: 100 microg/mL in Methanol
  • Molecular Formula: C22H29N3O2
  • CAS Number: 209414-07-1

Forensic Toxicology

JWH-210 is primarily used in forensic toxicology to detect synthetic cannabinoids in biological samples. Its metabolites can be identified using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

  • A study validated a GC-MS method for detecting JWH-210 and its metabolites in oral fluid, demonstrating recovery rates exceeding 70% and a linear range from the limit of quantification (LOQ) to 50 ng/mL .
  • Another study employed LC-MS/MS to confirm the presence of JWH-210 metabolites in urine, establishing detection limits between 0.5 and 10 ng/mL, thus aiding in the understanding of its pharmacokinetics and metabolism .
Method Detection Limits (ng/mL) Recovery (%) Matrix Effects (%)
GC-MS0.5 - 50>70<15
LC-MS/MS0.5 - 1053 - 9595 - 122

Pharmacological Studies

JWH-210 interacts with cannabinoid receptors CB1 and CB2, making it a valuable tool for studying the endocannabinoid system. Research has focused on its psychoactive effects compared to Δ9-tetrahydrocannabinol, the primary active compound in cannabis.

Case Study Insights:

  • Research indicated that JWH-210 exhibits a higher affinity for CB1 receptors, which may lead to different psychoactive effects compared to natural cannabinoids .
  • Studies have also explored its potential therapeutic uses, including pain management and anti-inflammatory effects, although more research is needed to establish safety and efficacy profiles.

Drug Testing

JWH-210 is increasingly used in drug testing protocols due to its prevalence among users of synthetic cannabinoids. Its detection in urine samples is critical for monitoring substance abuse.

Application Summary:

  • The compound is included in panels for urine drug screening, helping identify users of synthetic cannabinoids who may experience adverse health effects .

Research on Adverse Effects

The growing use of synthetic cannabinoids like JWH-210 has raised concerns about their safety profile. Case studies document various adverse effects linked to its consumption, including anxiety, paranoia, and cardiovascular issues.

Research Findings:

  • A significant number of emergency room visits have been attributed to synthetic cannabinoid use, highlighting the need for continued research into their health impacts .

Mechanism of Action

The mechanism of action of JWH 210 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. As a metabolite of JWH 210, it is expected to exhibit similar binding affinity to cannabinoid receptors type 1 (CB1) and type 2 (CB2). The hydroxylation of the pentyl side chain may alter its binding affinity and potency compared to the parent compound. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Key Molecular Properties :

  • Molecular Formula: C₂₆H₂₇NO₂ (unlabelled); C₂₆H₂₂D₅NO₂ (deuterated)
  • Molecular Weight : 385.50 g/mol (unlabelled); 390.5–391.0 g/mol (deuterated)
  • Structure : Features a 4-ethylnaphthalen-1-yl group and a 4-hydroxypentyl side chain on the indole core, critical for its metabolic stability and detection in urine .
Structural and Receptor Affinity Comparisons

JWH-210 belongs to the naphthoylindole class of synthetic cannabinoids (SCs), sharing structural similarities with JWH-018, JWH-122, and UR-144. Its receptor binding profile distinguishes it from other SCs:

Compound CB1 Affinity (vs. THC) CB2 Affinity (vs. THC) ERK Activation (CB1R) Full Agonist?
JWH-210 90× higher 50× higher Moderate Yes
JWH-018 60× higher 30× higher High Yes
UR-144 Not reported Not reported Not tested Partial
THC 1× (Reference) 1× (Reference) Baseline Partial

Key Findings :

  • JWH-210 exhibits the highest CB1 affinity among naphthoylindoles, surpassing JWH-018 and THC .
  • Despite high receptor affinity, JWH-210 induces weaker ERK signaling compared to JWH-018, suggesting nuanced differences in downstream effects .
Pharmacological Effects

Comparative studies in humans and animal models reveal distinct pharmacological profiles:

Compound Cardiovascular Effects (vs. THC) Subjective Effects (vs. THC) Neurotoxicity (Mice)
JWH-210 Mild (DBP/HR increase) Significant euphoria Nucleus accumbens damage
JWH-122 Moderate (SBP/DBP increase) Minimal Nucleus accumbens damage
UR-144 Higher than JWH-210 Lower than JWH-210 Not studied
THC Strong Strong No significant damage

Key Findings :

  • JWH-210 induces milder cardiovascular effects than JWH-122 and UR-144 but stronger subjective euphoria, aligning with its high CB1 affinity .
  • Both JWH-210 and JWH-122 cause neurotoxicity in mice at high doses (5 mg/kg), including distorted nuclei in the nucleus accumbens, a region linked to addiction .
Analytical and Metabolic Comparisons

JWH-210 4-Hydroxypentyl is a primary urinary metabolite, distinguishing it from other SC metabolites:

Metabolite Parent Compound Detection Matrix Key Applications
JWH-210 4-Hydroxypentyl JWH-210 Urine, Oral Fluid Forensic toxicology, drug testing
JWH-018 N-(4-Hydroxypentyl) JWH-018 Urine Clinical toxicology
JWH-250 N-(5-Hydroxypentyl) JWH-250 Urine Forensic analysis

Key Findings :

  • JWH-210 4-Hydroxypentyl is detectable in oral fluid (OF) within 6 hours post-administration, making OF a viable matrix for roadside testing .
  • Deuterated analogs (e.g., JWH-210 4-Hydroxypentyl-D5) are used as internal standards to improve quantification accuracy in GC/MS and LC/MS .

Biological Activity

JWH-210 4-Hydroxypentyl is a synthetic cannabinoid belonging to the naphthoylindole family, known for its potent agonistic activity at cannabinoid receptors CB1 and CB2. This compound, synthesized by John W. Huffman, exhibits higher potency compared to other cannabinoids, making it a significant subject of study in pharmacology and toxicology. The following sections detail its biological activity, pharmacokinetics, metabolism, and case studies.

  • Chemical Formula : C₁₉H₂₅NO₂
  • Molecular Weight : 311.41 g/mol
  • Solvent : Methanol
  • Concentration : 100 µg/mL

Biological Activity

JWH-210 acts primarily as a potent agonist at both CB1 and CB2 receptors, with reported binding affinities that indicate its strong psychoactive effects. The biological activities associated with JWH-210 include:

  • Psychoactive Effects : Comparable to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.
  • Agonistic Potency : Higher than many other synthetic cannabinoids, leading to increased risk of adverse effects.

Binding Affinity Comparison

CompoundStructure TypeCB1 Binding Affinity (nM)Unique Features
JWH-210Naphthoylindole<0.5Most potent in its class
JWH-122Naphthoylindole0.69Less potent; used in similar contexts
JWH-081Naphthoylindole1.2Different pharmacological profile
UR-144Naphthoylindole0.92Similar structure; less documented side effects

Pharmacokinetics

Pharmacokinetic studies reveal the absorption and metabolism of JWH-210 following administration. Key findings include:

  • Peak Concentration (Cmax) : Achieved approximately 20 minutes post-administration.
  • Elimination Half-Life : Rapid decline in plasma concentrations, becoming undetectable within hours.

Concentration-Time Profile

Time Post-Dosing (min)JWH-210 Concentration (ng/mL)
208.10
60<1
180Undetectable

Metabolism

The metabolic pathways for JWH-210 primarily involve hydroxylation followed by glucuronidation. The major metabolites identified include:

  • JWH-210 N-(4-hydroxypentyl) : Detected in urine and serum.
  • JWH-210 N-(5-hydroxypentyl) : Also detectable in biological matrices.

Metabolites are crucial for forensic analysis and can indicate recent consumption.

Case Studies

A series of case studies have documented the clinical manifestations of JWH-210 intoxication:

  • Psychosis Induction : Observations indicate that synthetic cannabinoids like JWH-210 can precipitate acute psychotic episodes.
  • Adverse Effects : Commonly reported effects include anxiety, paranoia, and hallucinations, often more severe than those associated with natural cannabis.

Notable Case Reports

A study highlighted two cases where individuals experienced prolonged psychotic symptoms after using products containing JWH-210, emphasizing the need for awareness regarding the potential risks associated with synthetic cannabinoids .

Q & A

Q. What are the recommended storage and handling protocols for JWH-210 4-Hydroxypentyl (100 µg/mL in methanol) to ensure stability?

The compound should be stored at −20°C in sealed amber glass ampules to prevent degradation from light, temperature fluctuations, or solvent evaporation . For experimental use, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Methanol’s volatility necessitates working in a fume hood, and stability should be confirmed via periodic LC-MS or GC-MS analysis, monitoring for solvent evaporation or metabolite decomposition .

Q. How is JWH-210 4-Hydroxypentyl metabolite validated for use in forensic toxicology assays?

Certified reference materials like JWH-210 4-Hydroxypentyl undergo rigorous validation, including:

  • Purity certification (e.g., ≥98% by LC-UV).
  • Stability testing under varying temperatures and storage durations.
  • Cross-method compatibility (GC-MS and LC-MS/MS) to ensure reproducibility across platforms .
    For method development, spike-and-recovery experiments in biological matrices (e.g., blood, urine) are critical, with acceptable recovery rates typically ≥80% .

Advanced Research Questions

Q. How can researchers design experiments to investigate JWH-210’s immunomodulatory effects, as observed in murine splenocytes?

Key experimental considerations include:

  • Dose-response studies : Use concentrations like 10 µM (as in murine splenocytes) to assess mRNA levels of immune markers (e.g., CD3ε, IL-1β, IL-6) via qRT-PCR .
  • Control groups : Include vehicle controls (methanol at equivalent dilution) and positive controls (e.g., LPS for cytokine induction).
  • Mechanistic probes : Employ CB1/CB2 receptor antagonists (e.g., SR141716A) to confirm cannabinoid receptor involvement .
  • Data normalization : Use housekeeping genes (e.g., β-actin) and validate primer efficiency for qRT-PCR .

Q. How can conflicting neurotoxicity data (e.g., behavioral vs. histopathological findings) be reconciled in JWH-210 studies?

In murine models, behavioral assays (e.g., rotarod, locomotor activity) may show transient effects (e.g., reduced retention time), while histopathology reveals persistent neuronal damage (e.g., nucleus accumbens distortion) . To resolve discrepancies:

  • Temporal analysis : Conduct time-course studies to correlate acute behavioral changes with delayed cellular damage.
  • Dose stratification : Test subtoxic vs. neurotoxic doses (e.g., 1 mg/kg vs. 5 mg/kg) to isolate threshold effects.
  • Multi-modal imaging : Combine H&E staining with immunohistochemistry (e.g., caspase-3 for apoptosis) to quantify damage .

Q. What methodological challenges arise when quantifying JWH-210 metabolites in complex matrices, and how can they be addressed?

Challenges include:

  • Matrix interference : Biological samples (e.g., serum) contain lipids/proteins that co-elute with metabolites. Use solid-phase extraction (SPE) with C18 cartridges and gradient elution (e.g., 5–95% methanol in 0.1% formic acid) to improve resolution .
  • Ion suppression in MS : Mitigate with isotopic internal standards (e.g., JWH-210 4-Hydroxypentyl-D5) .
  • Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 386 → 155 for JWH-210 4-Hydroxypentyl) and validate with calibration curves (1–100 ng/mL) .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in certified reference materials?

  • Certificate of Analysis (CoA) : Verify lot-specific data (e.g., purity, concentration) and ensure traceability to NIST standards.
  • In-house validation : Perform parallel assays with previous batches to confirm consistency in retention times and ion ratios .
  • Collaborative studies : Share data with labs using the same batch to identify systemic errors .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of JWH-210 metabolites?

  • Non-linear regression : Fit data to sigmoidal models (e.g., log[agonist] vs. response) for EC50/IC50 calculations.
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., cytokine levels across doses).
  • Power analysis : Predefine sample sizes (n ≥ 6) to ensure detection of ≥20% effect size with α=0.05 .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling JWH-210 4-Hydroxypentyl in methanol?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct all procedures in a fume hood due to methanol’s volatility (flash point: 11°C) .
  • Waste disposal : Collect methanol waste in approved containers for incineration, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
Reactant of Route 2
Reactant of Route 2
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.